molecular formula C8H7FN2O2 B2652905 4-Carbamimidoyl-3-fluorobenzoic acid CAS No. 1260847-71-9

4-Carbamimidoyl-3-fluorobenzoic acid

Cat. No. B2652905
M. Wt: 182.154
InChI Key: LDDZNFWRKPAPJQ-UHFFFAOYSA-N
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Description

3-Fluorobenzoic acid is an organic compound with the formula C7H5FO2. It is the meta form of fluorobenzoic acid. Its conjugate base is 3-fluorobenzoate . 4-Fluorobenzoic acid is a colorless solid and a derivative of benzoic acid carboxylic acid .


Synthesis Analysis

In a study, two new complexes of Cd(II) 4-fluorobenzoate (4-FB)/3-fluorobenzoate (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized . In another study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles .


Molecular Structure Analysis

The molecular formula for 4-Fluorobenzoic acid is C7H5FO2. The average mass is 140.112 Da and the monoisotopic mass is 140.027359 Da .


Chemical Reactions Analysis

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .


Physical And Chemical Properties Analysis

4-Fluorobenzoic acid has a molecular weight of 140.1118 .

Safety And Hazards

3-Fluorobenzoic acid is an irritant. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 4-Carbamimidoyl-3-fluorobenzoic acid are not available, the study of the microbial metabolism of organofluorines has a dual importance: identifying the catabolic products of fluorinated compounds present in the environment as the result of human activities and in the development of biotechnological processes for the incorporation of fluorine into industrially or pharmaceutically important organic compounds .

properties

IUPAC Name

4-carbamimidoyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H3,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404263

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